molecular formula C24H18N2O6 B11647818 3-{5-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid

3-{5-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid

Cat. No.: B11647818
M. Wt: 430.4 g/mol
InChI Key: APGHUSHARVDNKF-MOSHPQCFSA-N
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Description

3-{5-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a methoxycarbonyl group, a pyrazole ring, and a furan ring

Preparation Methods

The synthesis of 3-{5-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid involves multiple steps, typically starting with the preparation of the pyrazole ring, followed by the introduction of the furan ring and the benzoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxycarbonyl group, where nucleophiles can replace the methoxy group.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives with modified functional groups.

Scientific Research Applications

3-{5-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-{5-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and modulating various biochemical pathways. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as other pyrazole derivatives and furan-containing molecules. Compared to these compounds, 3-{5-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Some similar compounds include:

  • 3-methyl-5-oxo-1,5-dihydro-4H-pyrazole derivatives
  • Furan-2-yl benzoic acid derivatives
  • Methoxycarbonyl-substituted aromatic compounds

This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H18N2O6

Molecular Weight

430.4 g/mol

IUPAC Name

3-[5-[(Z)-[1-(4-methoxycarbonylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H18N2O6/c1-14-20(22(27)26(25-14)18-8-6-15(7-9-18)24(30)31-2)13-19-10-11-21(32-19)16-4-3-5-17(12-16)23(28)29/h3-13H,1-2H3,(H,28,29)/b20-13-

InChI Key

APGHUSHARVDNKF-MOSHPQCFSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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